

Parp1-IN-14: A Technical Guide to Its Mechanism of Action

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Compound of Interest

Compound Name: *Parp1-IN-14*

Cat. No.: *B12394495*

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Abstract

Parp1-IN-14, also identified as compound 19k, is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Its mechanism of action is centered on the concept of synthetic lethality, where it demonstrates profound cytotoxicity in cancer cells harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP1-mediated single-strand break repair, **Parp1-IN-14** leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately inducing cell cycle arrest, apoptosis, and tumor cell death. This guide provides an in-depth overview of the biochemical and cellular activity of **Parp1-IN-14**, details representative experimental protocols for its characterization, and visualizes its core mechanism of action.

Biochemical Profile and Potency

Parp1-IN-14 is a potent inhibitor of the PARP1 enzyme. Its inhibitory activity has been quantified through biochemical assays, demonstrating sub-nanomolar potency.

Table 1: Biochemical Potency of **Parp1-IN-14**

Target	IC50 (nM)	Assay Type
PARP1	0.6 ± 0.1	Enzymatic Inhibition Assay

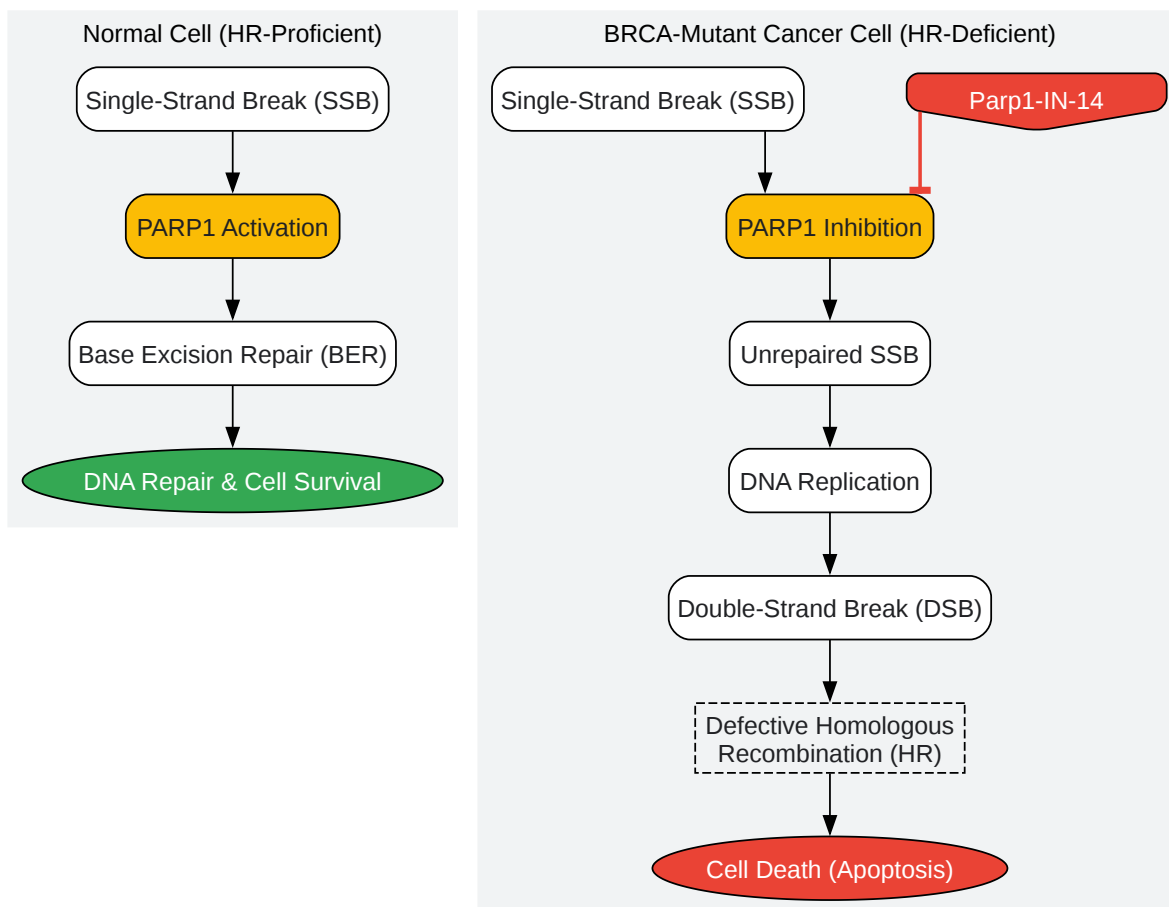
Data sourced from MedChemExpress.[1]

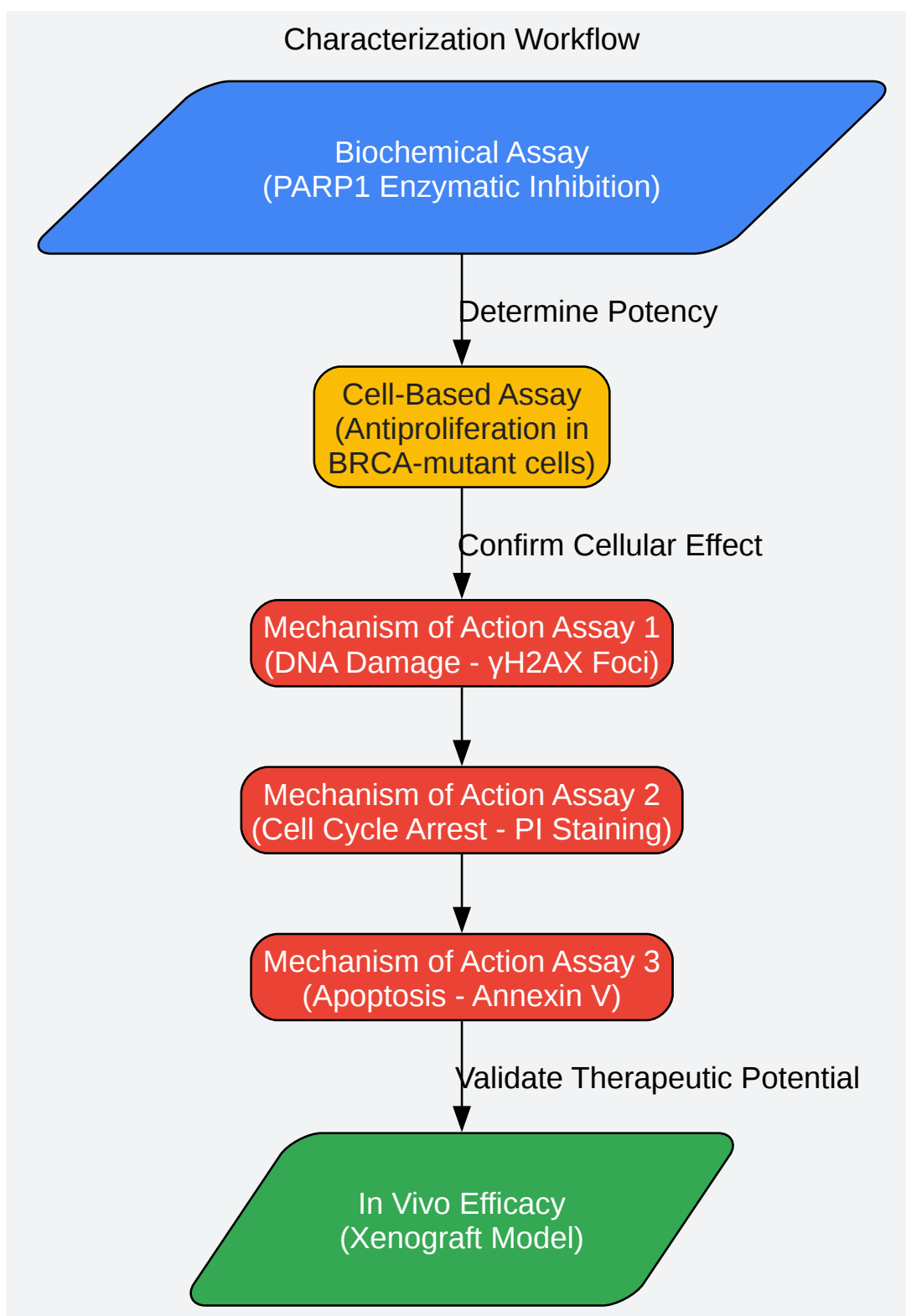
The selectivity profile across the broader PARP family is a critical dataset for any PARP inhibitor, as off-target inhibition (e.g., of PARP2) can contribute to different efficacy and toxicity profiles. While **Parp1-IN-14** is designated as a PARP1 inhibitor, a comprehensive selectivity panel against other PARP isoforms is not publicly available at this time.

Core Mechanism of Action: Synthetic Lethality

The primary mechanism through which **Parp1-IN-14** exerts its anti-cancer effects is synthetic lethality. This occurs when the combination of two genetic or molecular defects—in this case, a deficiency in the HR pathway and the pharmacological inhibition of PARP1—leads to cell death, whereas either defect alone is viable.

- **Role of PARP1 in DNA Repair:** PARP1 is a critical first responder to DNA single-strand breaks (SSBs), a common form of DNA damage.[2] It binds to the damaged site and, using NAD⁺ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR). This PARylation event acts as a scaffold to recruit other DNA repair proteins, primarily those involved in the Base Excision Repair (BER) pathway, to efficiently repair the SSB.[2]
- **Inhibition by **Parp1-IN-14**:** **Parp1-IN-14** binds to the catalytic domain of PARP1, competing with NAD⁺ and preventing the synthesis of PAR chains. This catalytic inhibition effectively halts the BER pathway for SSBs.
- **Consequences in HR-Deficient Cells:** In healthy cells, if an SSB is not repaired and is encountered by the DNA replication machinery, it can collapse the replication fork, creating a more severe double-strand break (DSB). These DSBs are effectively repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this pathway is non-functional.[2] The accumulation of DSBs due to PARP1 inhibition cannot be resolved, leading to genomic instability and ultimately, cell death.[2]





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